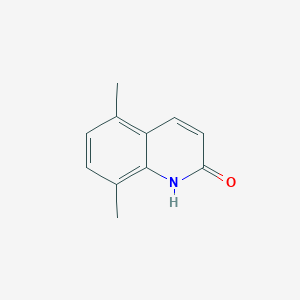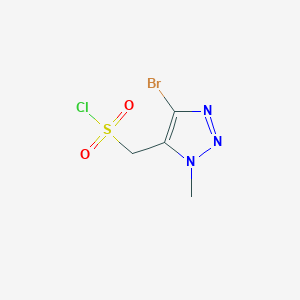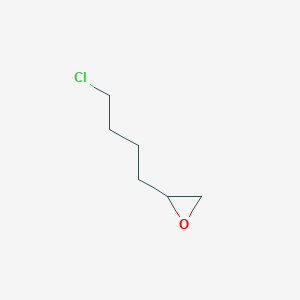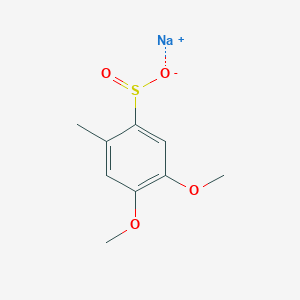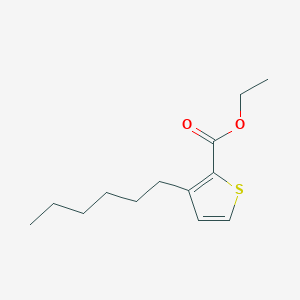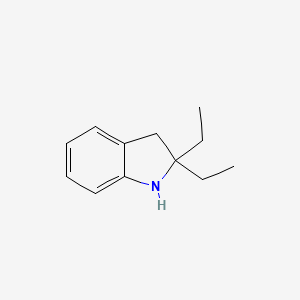
5-(Pyrrolidin-3-yl)pent-1-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a pentynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pentynone chain. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the pentynone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
5-(Pyrrolidin-3-yl)pent-1-yn-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pentynone chain can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: Contains a lactam ring and exhibits different chemical properties.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Uniqueness
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is unique due to the presence of both the pyrrolidine ring and the pentynone chain, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-pyrrolidin-3-ylpent-1-yn-3-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)4-3-8-5-6-10-7-8/h1,8,10H,3-7H2 |
InChI Key |
KBTWGOLXOVRKGU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


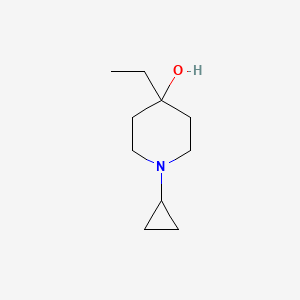
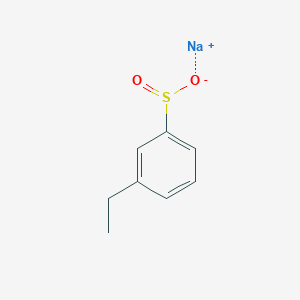
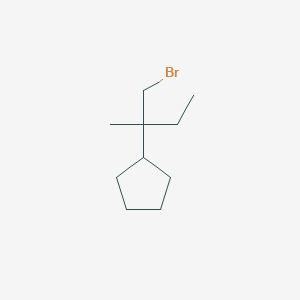
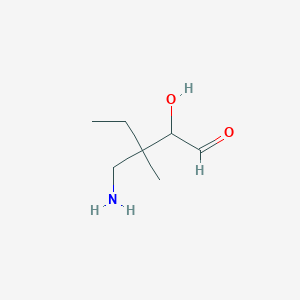

![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
